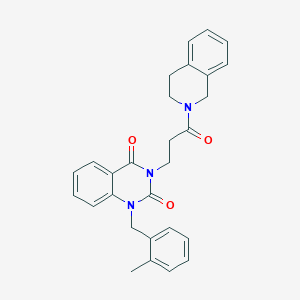
3-(3-(3,4-二氢异喹啉-2(1H)-基)-3-氧代丙基)-1-(2-甲基苄基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their presence in various drugs such as Prazosin, Bunazosin, and Doxazosin, which are used to treat conditions like hypertension and benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through several methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of DBU or cesium carbonate . Another method includes the use of o-iodoxybenzoic acid (IBX) mediated tandem reaction of o-aminobenzylamine with aldehydes, which yields a variety of quinazolines and dihydroquinazolines . Additionally, a green protocol using a basic ionic liquid, [Bmim]OH, as a catalyst has been reported for the synthesis of these compounds . These methods emphasize sustainable chemistry and high yields, which are crucial for the efficient production of pharmaceutical intermediates.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using spectroscopic techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis . For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined, revealing intramolecular hydrogen bonds that stabilize the molecule . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be converted into corresponding quinazoline-2,4(1H,3H)-diones by reacting with sodamide under mild conditions . Additionally, novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines can be synthesized from isoquinoline or quinoline derivatives through reactions with dialkyl acetylenedicarboxylates . These reactions expand the chemical diversity of quinazoline-based compounds, potentially leading to new pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The synthesis of quinazoline-2,4(1H,3H)-diones often involves solvent-free conditions, which is indicative of their stability and low solubility in common solvents . The crystallographic analysis provides detailed information about the molecular geometry, which can be correlated with the compound's reactivity and interaction with biological targets .
科学研究应用
绿色合成方法
研究人员已经开发出可持续化学方法,使用环保方法合成喹唑啉-2,4(1H,3H)-二酮,包括所讨论的化合物。例如,已经探索了利用二氧化碳和催化量的碱的无溶剂条件来合成喹唑啉衍生物,展示了高产率并突出了绿色化学在药物合成和其他应用中的潜力 (Mizuno 等,2007).
催化合成
已经开发出使用二氧化碳和 2-氨基苯甲腈以及催化量的碳酸铯的喹唑啉-2,4(1H,3H)-二酮衍生物合成的高效方案。这种方法强调了催化剂在提高反应效率和合成几种药物的关键中间体中的作用,展示了这些化合物在药物研究中的重要性 (Patil 等,2008).
离子液体催化
已经报道了使用离子液体作为均相可回收催化剂从二氧化碳和 2-氨基苯甲腈合成喹唑啉-2,4(1H,3H)-二酮。这种方法不仅提供了一种有效的合成途径,而且还符合可持续化学原理,通过减少溶剂使用和允许催化剂重复使用,进一步强调了该化合物在现代合成方法中的相关性 (Patil 等,2009).
属性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDYCNOQLUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

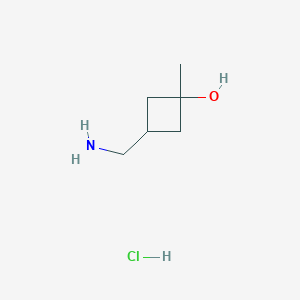

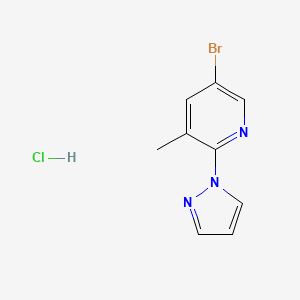

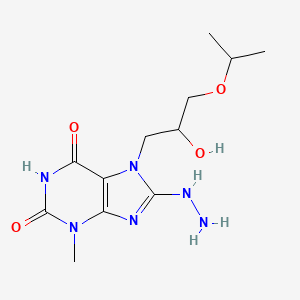
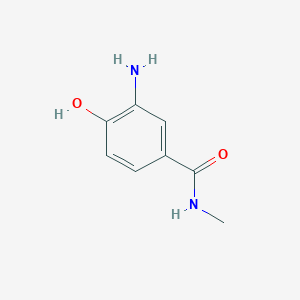
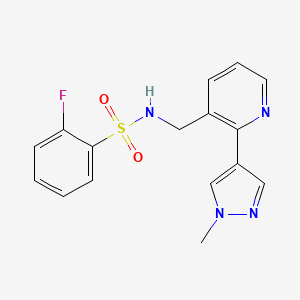
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2514635.png)
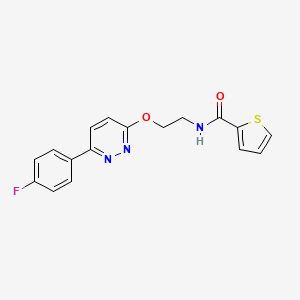

![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)